![molecular formula C9H14N2O B12068557 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)
2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol is an organic compound with a molecular formula of C9H14N2O It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol typically involves the reaction of 6-methylpyridine-3-carbaldehyde with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(pyridin-3-yl)methyl]amino}ethan-1-ol: This compound is structurally similar but lacks the methyl group on the pyridine ring.
3-Hydroxy-6-methylpyridine: This compound has a hydroxyl group instead of an aminoethanol group.
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: This compound is an intermediate in the synthesis of etoricoxib, a pharmaceutical drug.
Uniqueness
2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of both a methyl group on the pyridine ring and an aminoethanol group.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[(6-methylpyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C9H14N2O/c1-8-2-3-9(7-11-8)6-10-4-5-12/h2-3,7,10,12H,4-6H2,1H3 |
InChI Key |
JAXBWWGIPWIRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)



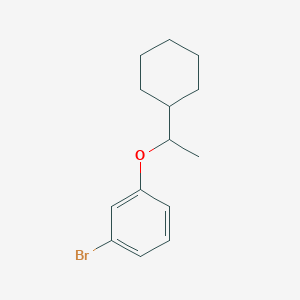

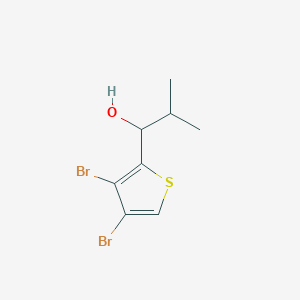
![N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)
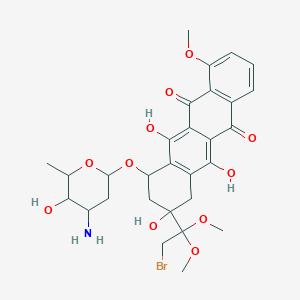
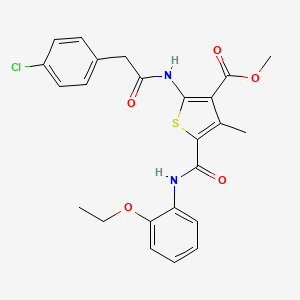

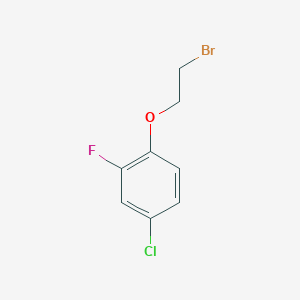
![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)
